

# Unveiling NSC 90469: A Technical Overview of its Discovery and Synthesis

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## Compound of Interest

Compound Name: NSC 90469

Cat. No.: B1664108

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This technical guide provides a comprehensive overview of the discovery and synthesis of **NSC 90469**, a compound of interest within the quinoline-4-carboxylic acid class of molecules. Due to the limited public information directly referencing "**NSC 90469**," this document focuses on the core chemical scaffold, 2-phenylquinoline-4-carboxylic acid, which is identified as the structure corresponding to this NSC designation. This guide will delve into the historical context of its discovery, detail established synthesis pathways, and present relevant biological data.

## Discovery and Identification

**NSC 90469** is the identifier assigned by the National Cancer Institute (NCI) to the chemical compound 2-phenylquinoline-4-carboxylic acid. Historically known as Cinchophen, this compound was one of the earliest synthetic drugs used for the treatment of gout in the early 20th century. Its discovery was a significant milestone in the development of quinoline-based therapeutics. While its initial application was in pain and inflammation relief, subsequent research has explored its potential in other therapeutic areas, including cancer.

Identifier	Value
NSC Number	90469
Chemical Name	2-phenylquinoline-4-carboxylic acid
Synonyms	Cinchophen, 2-Phenylcinchoninic acid
CAS Number	132-60-5
Molecular Formula	C <sub>16</sub> H <sub>11</sub> NO <sub>2</sub>
Molecular Weight	249.26 g/mol

## Synthesis Pathways

The synthesis of 2-phenylquinoline-4-carboxylic acid and its derivatives is well-established in organic chemistry, with the Doebner reaction and the Pfitzinger reaction being the most prominent methods.

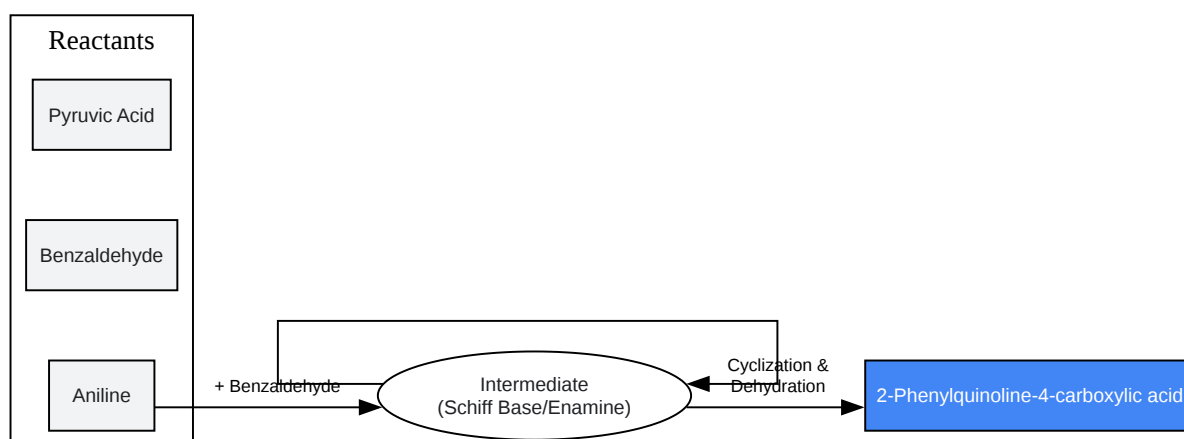
### Doebner Reaction

The Doebner reaction is a three-component reaction that provides a straightforward route to 2-substituted quinoline-4-carboxylic acids.

Experimental Protocol: Doebner Reaction for 2-Phenylquinoline-4-carboxylic Acid

- Reactants: Aniline, Benzaldehyde, and Pyruvic acid.
- Solvent: Typically ethanol.
- Catalyst: Often carried out without a catalyst or with a Lewis acid catalyst like iron(III) trifluoromethanesulfonate for improved yields and shorter reaction times.[\[1\]](#)
- Procedure:
  - A mixture of pyruvic acid (1 equivalent), aniline (1.1 equivalents), and benzaldehyde (1 equivalent) is prepared in ethanol.
  - If a catalyst is used, it is added to the mixture (e.g., 15 mol% Fe(OTf)<sub>3</sub>).[\[1\]](#)

- The reaction mixture is refluxed at 80°C for a specified period (e.g., 3 hours with a catalyst).[1]
- After completion, the reaction mixture is cooled, and the product is isolated. This often involves filtration to collect the precipitated solid.
- The crude product is then purified, typically by recrystallization from a suitable solvent, to yield pure 2-phenylquinoline-4-carboxylic acid.



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**Diagram 1:** Doebner Reaction Pathway.

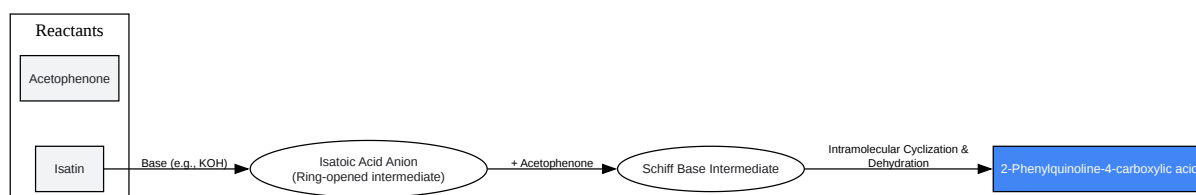
## Pfitzinger Reaction

The Pfitzinger reaction offers an alternative route to quinoline-4-carboxylic acids, starting from isatin and a carbonyl compound.

### Experimental Protocol: Pfitzinger Reaction for 2-Phenylquinoline-4-carboxylic Acid

- Reactants: Isatin and Acetophenone.
- Base: A strong base such as potassium hydroxide (KOH).

- Solvent: Typically a mixture of ethanol and water.
- Procedure:
  - Isatin is dissolved in an aqueous ethanol solution containing a strong base (e.g., 33% KOH).
  - Acetophenone is added to the reaction mixture.
  - The mixture is heated to reflux for several hours (e.g., 18-36 hours).
  - After reflux, the solvent is evaporated.
  - The residue is dissolved in water and washed with an organic solvent (e.g., diethyl ether) to remove unreacted acetophenone.
  - The aqueous layer is then acidified with an acid (e.g., HCl or acetic acid) to precipitate the product.
  - The precipitate is collected by filtration and washed with water to afford 2-phenylquinoline-4-carboxylic acid.



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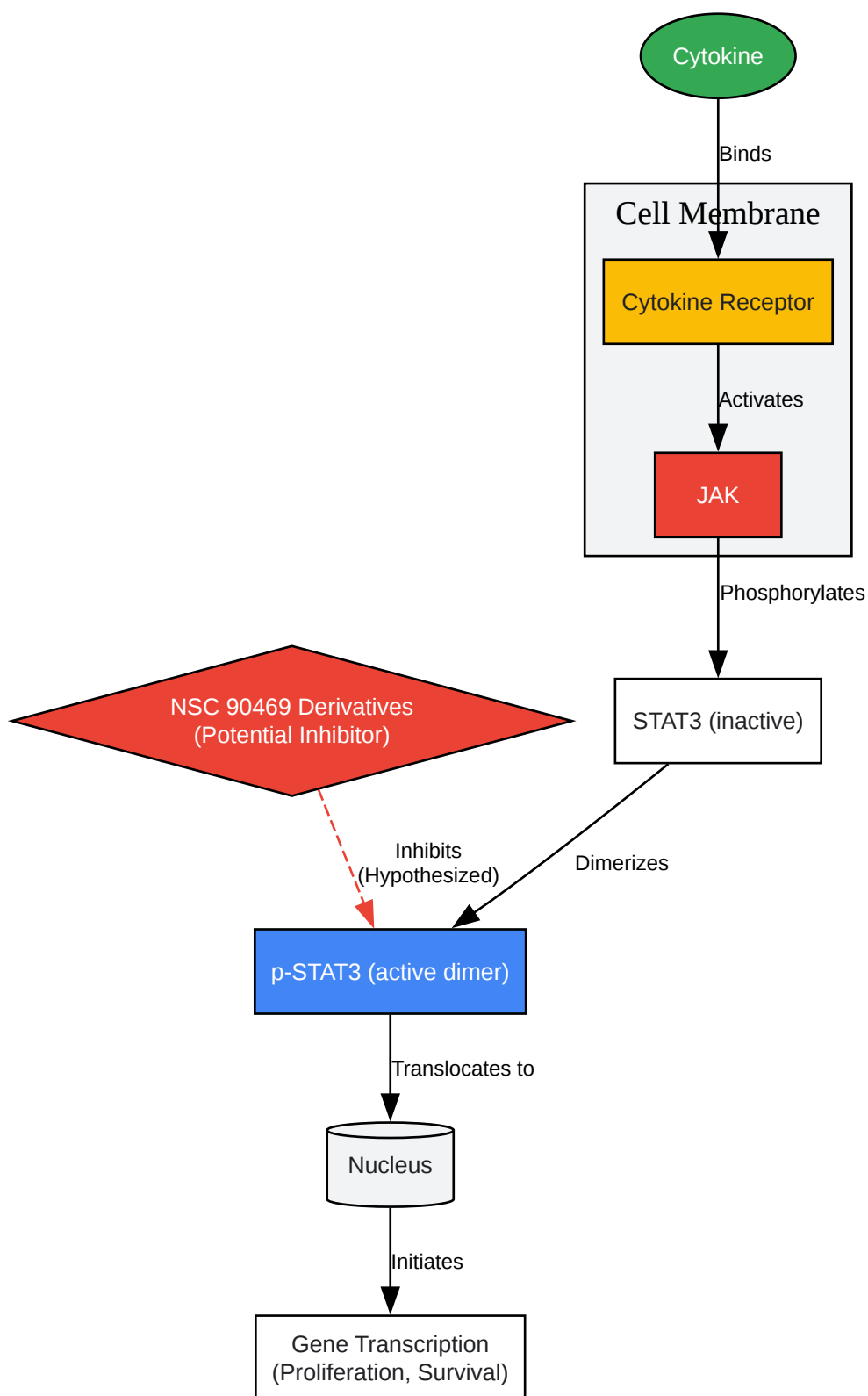
**Diagram 2:** Pfitzinger Reaction Pathway.

## Biological Activity and Signaling

While initially used for gout, the biological activities of 2-phenylquinoline-4-carboxylic acid and its derivatives have been explored in various contexts, including as potential antibacterial and anticancer agents. The quinoline scaffold is a common feature in many biologically active compounds.

Derivatives of 2-phenylquinoline-4-carboxylic acid have been synthesized and evaluated for their antibacterial properties against strains such as *Staphylococcus aureus* and *Escherichia coli*.<sup>[2]</sup> Some compounds have shown promising minimum inhibitory concentration (MIC) values.<sup>[2]</sup>

In the context of cancer research, the 2-phenylquinoline-4-carboxamide scaffold has been investigated for its potential as a STAT3 inhibitor. The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers. Inhibition of this pathway is a key strategy in modern drug discovery.



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**Diagram 3:** Hypothesized Inhibition of STAT3 Pathway.

## Quantitative Data

The following table summarizes representative data for derivatives of 2-phenylquinoline-4-carboxylic acid from antibacterial studies.

Compound	Target Organism	MIC (µg/mL)	Reference
Derivative 5a <sub>4</sub>	Staphylococcus aureus	64	[2]
Derivative 5a <sub>7</sub>	Escherichia coli	128	[2]

## Conclusion

**NSC 90469**, identified as 2-phenylquinoline-4-carboxylic acid (Cinchophen), represents a foundational molecule in the history of medicinal chemistry. Its synthesis, primarily through the Doebner and Pfitzinger reactions, is well-documented and provides a versatile platform for the generation of a diverse range of derivatives. While its initial clinical use has been superseded due to toxicity concerns, the core scaffold continues to be a subject of research, particularly in the development of novel antibacterial and anticancer agents targeting critical signaling pathways like STAT3. This guide provides a technical foundation for researchers and professionals engaged in the exploration and development of quinoline-based therapeutics.

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## References

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